![molecular formula C12H9N3O2S2 B6087890 3-(2-thienyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6087890.png)
3-(2-thienyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-thienyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide, also known as OTD, is a compound that has been synthesized for various scientific research applications. It belongs to the class of oxadiazole derivatives and has shown potential in various fields of research.
Mechanism of Action
The exact mechanism of action of 3-(2-thienyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
3-(2-thienyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have low toxicity and good bioavailability. It is metabolized in the liver and excreted through the kidneys. 3-(2-thienyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to have good solubility in water and organic solvents.
Advantages and Limitations for Lab Experiments
3-(2-thienyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. It also has low toxicity and good bioavailability. However, 3-(2-thienyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide has some limitations, such as its limited solubility in some organic solvents and its potential for degradation under certain conditions.
Future Directions
There are several potential future directions for research on 3-(2-thienyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the exact mechanism of action and to optimize its efficacy. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to determine its efficacy in various animal models and to optimize its dosing and administration. Additionally, 3-(2-thienyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide could be investigated for its potential in other areas of research, such as neurodegenerative diseases and infectious diseases.
Synthesis Methods
3-(2-thienyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide can be synthesized through a multistep process involving the reaction of thiosemicarbazide and thiophene-2-carboxaldehyde. The resulting product is then subjected to further reactions to yield 3-(2-thienyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide. The synthesis process has been optimized to produce high yields of pure 3-(2-thienyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide.
Scientific Research Applications
3-(2-thienyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide has been studied for its potential as an anti-cancer agent. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. 3-(2-thienyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide has also been investigated for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models.
properties
IUPAC Name |
3-thiophen-2-yl-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c16-11(13-7-8-3-1-5-18-8)12-14-10(15-17-12)9-4-2-6-19-9/h1-6H,7H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGGMOHTMNWUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-thienyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.